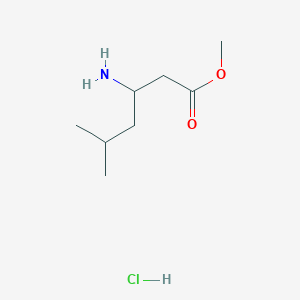
tert-butyl 2,2-dimethyl-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,2-dimethyl-3-oxopropanoate, also known as tert-butyl dimethyl oxopropanoate, is a type of organic compound used in many industrial and scientific applications. It is a colorless liquid with a slight odor, and it is soluble in most organic solvents. It is a useful reagent in organic synthesis, and it has become increasingly popular in the scientific community due to its versatile properties and applications.
科学的研究の応用
Tert-butyl 2,2-dimethyl-3-oxopropanoate is used as a reagent in a variety of scientific research applications. It is used in the synthesis of a range of organic compounds, such as cyclic ethers, cyclic ketones, and lactams. It is also used as a catalyst in the synthesis of cyclic carbonates, and it is used in the synthesis of polymers, such as polyamides and polyethers. Additionally, it is used as a catalyst in the preparation of cyclic sulfates and sulfonamides.
作用機序
Tert-butyl 2,2-dimethyl-3-oxopropanoate acts as a catalyst in the synthesis of organic compounds, and it is believed to act by decreasing the activation energy of the reaction. This allows the reaction to occur at a lower energy level, which increases the reaction rate and efficiency. Additionally, it is believed to act as a nucleophile, which increases the rate of reaction by forming a covalent bond with the substrate.
Biochemical and Physiological Effects
Tert-butyl 2,2-dimethyl-3-oxopropanoate has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritant. Additionally, it is believed to be biodegradable, which means that it will not persist in the environment for a long period of time.
実験室実験の利点と制限
Tert-butyl 2,2-dimethyl-3-oxopropanoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly effective catalyst for a wide range of organic reactions. Additionally, it is relatively non-toxic and non-irritant, and it is biodegradable. However, it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions that require high temperatures.
将来の方向性
Tert-butyl 2,2-dimethyl-3-oxopropanoate has a wide range of potential applications in the scientific and industrial communities. Researchers are currently exploring its potential use as a catalyst in the synthesis of new organic compounds, such as polymers and cyclic compounds. Additionally, researchers are exploring its potential use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, researchers are investigating its potential use in the development of new materials, such as nanomaterials and polymers.
合成法
Tert-butyl 2,2-dimethyl-3-oxopropanoate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl 2,2-dimethyl-3-oxopropanoate alcohol and dimethyl oxalate in the presence of a strong acid catalyst. This reaction produces dimethyl oxopropanoate, which is then reacted with tert-butyl 2,2-dimethyl-3-oxopropanoate bromide in the presence of a base catalyst to produce tert-butyl 2,2-dimethyl-3-oxopropanoate 2,2-dimethyl-3-oxopropanoate. This method is relatively simple and cost-effective, and it is widely used for the synthesis of this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2,2-dimethyl-3-oxopropanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxane-4,6-dione", "tert-butanol", "sodium hydride", "dimethyl sulfate", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: The reaction begins with the deprotonation of tert-butanol using sodium hydride to form tert-butoxide.", "Step 2: The tert-butoxide is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the corresponding enolate.", "Step 3: The enolate is then alkylated with dimethyl sulfate to form the tert-butyl ester.", "Step 4: The tert-butyl ester is then hydrolyzed using aqueous acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then reacted with acetic anhydride and pyridine to form the corresponding acylated derivative, tert-butyl 2,2-dimethyl-3-oxopropanoate." ] } | |
CAS番号 |
113437-29-9 |
製品名 |
tert-butyl 2,2-dimethyl-3-oxopropanoate |
分子式 |
C9H16O3 |
分子量 |
172.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



